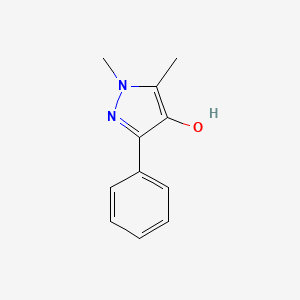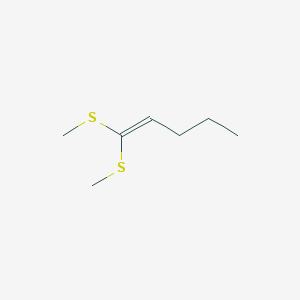
1,1-Bis(methylsulfanyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(methylsulfanyl)pent-1-ene is an organic compound characterized by the presence of two methylsulfanyl groups attached to a pentene backbone
Preparation Methods
The synthesis of 1,1-Bis(methylsulfanyl)pent-1-ene typically involves the reaction of pent-1-ene with methylsulfanyl reagents under specific conditions. One common method includes the use of a base to deprotonate the pent-1-ene, followed by the addition of methylsulfanyl groups. Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as catalytic processes and optimized reaction conditions .
Chemical Reactions Analysis
1,1-Bis(methylsulfanyl)pent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1,1-Bis(methylsulfanyl)pent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Research into its biological activity has shown potential for use in studying enzyme interactions and metabolic pathways.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in designing compounds with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which 1,1-Bis(methylsulfanyl)pent-1-ene exerts its effects involves interactions with various molecular targets. The methylsulfanyl groups can participate in electron transfer reactions, influencing the reactivity of the compound. These interactions can affect enzyme activity and metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1,1-Bis(methylsulfanyl)pent-1-ene can be compared to other similar compounds, such as:
1,1-Bis(methylsulfanyl)pent-1-en-3-one: This compound has a similar structure but includes a ketone group, which significantly alters its reactivity and applications.
1,1-Bis(methylsulfanyl)but-1-ene: A shorter chain analog that may have different physical and chemical properties due to the reduced chain length.
1,1-Bis(methylsulfanyl)hex-1-ene: A longer chain analog that may exhibit different solubility and reactivity characteristics
Properties
CAS No. |
67148-22-5 |
|---|---|
Molecular Formula |
C7H14S2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)pent-1-ene |
InChI |
InChI=1S/C7H14S2/c1-4-5-6-7(8-2)9-3/h6H,4-5H2,1-3H3 |
InChI Key |
IHAPJXCPEOAOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



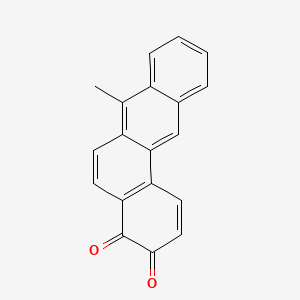
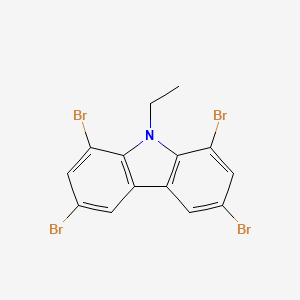

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
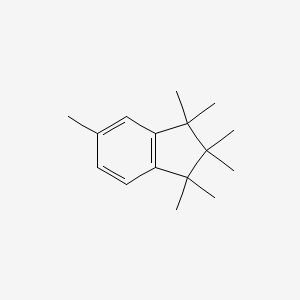
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
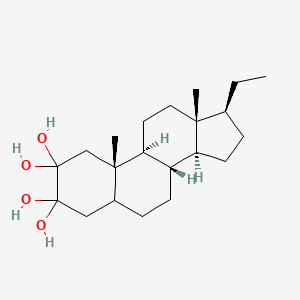
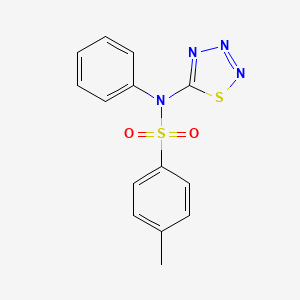


![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
